(1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol
CAS No.:
Cat. No.: VC15733359
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H12N2O |
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Molecular Weight | 140.18 g/mol |
IUPAC Name | (1-ethyl-5-methylpyrazol-3-yl)methanol |
Standard InChI | InChI=1S/C7H12N2O/c1-3-9-6(2)4-7(5-10)8-9/h4,10H,3,5H2,1-2H3 |
Standard InChI Key | KRRUUFPMKYCIBE-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=CC(=N1)CO)C |
Introduction
Detailed Analysis of (1-Ethyl-5-methyl-1H-pyrazol-3-yl)methanol
General Pyrazole Synthesis
Pyrazole derivatives are typically synthesized via cyclocondensation reactions between hydrazines and diketones or via cyclization of 1,3-diketones with hydrazine derivatives. For methanol-substituted pyrazoles, nucleophilic substitution or alkylation reactions are common.
Thermal and Spectral Data
Property | Value | Source |
---|---|---|
Molecular Weight | 140.18 g/mol | |
Boiling Point | Not reported | – |
Melting Point | Not reported | – |
Density | Predicted: ~1.07 g/cm³ |
Note: Data for this specific compound is limited; values are inferred from structurally similar pyrazole-methanol derivatives.
Pharmaceutical Intermediates
Pyrazole derivatives are widely used in medicinal chemistry due to their bioactivity. For example:
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Antibacterial Agents: Pyrazole-based compounds inhibit bacterial enzymes .
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Anticancer Agents: Structural analogs show cytotoxicity against melanoma and other cancer cell lines .
Catalytic and Coordination Chemistry
Pyrazoles act as ligands in metal complexes. For instance:
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Catecholase Activity: Copper complexes with pyrazole ligands catalyze catechol oxidation .
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Coordination Geometry: The nitrogen atoms in pyrazole rings enable stable metal coordination, impacting catalytic efficiency .
Structural Analogues and Comparative Analysis
Compound | CAS Number | Key Differences from Target Compound |
---|---|---|
(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol | 1007542-05-3 | Ethyl at position 5; methyl at 1 |
(1-Ethyl-3-methyl-1H-pyrazol-5-yl)methanol | 1006464-74-9 | Methanol at position 5; methyl at 3 |
1,5-Dimethyl-1H-pyrazol-3-yl-methanol | 153912-60-8 | No ethyl group; two methyl groups |
Challenges and Research Gaps
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Limited Direct Data: No peer-reviewed studies or patents explicitly address (1-ethyl-5-methyl-1H-pyrazol-3-yl)methanol.
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Synthetic Optimization: Scalability and yield improvements for pyrazole-methanol derivatives require further investigation .
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Biological Profiling: Systematic testing for antimicrobial, antitumor, or antioxidant activities is needed.
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